molecular formula C14H17NO2S2 B2536895 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide CAS No. 1915253-92-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2536895
CAS No.: 1915253-92-7
M. Wt: 295.42
InChI Key: XDPWGYXJRMIZEP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a benzo[b]thiophene core substituted with a 2-carboxamide group. Its molecular formula is C₁₇H₂₁NO₄S, with a molecular weight of 295.4 g/mol and a CAS registry number of 1915253-92-7 . The compound’s structure includes a 2-hydroxy-2-methyl-3-(methylthio)propyl side chain, which introduces both hydrophilic (hydroxy) and lipophilic (methylthio, methyl) functional groups. This hybrid character may influence its solubility, bioavailability, and biological interactions.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-14(17,9-18-2)8-15-13(16)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWGYXJRMIZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Benzaldehydes

A common route involves cyclizing 2-fluorobenzaldehyde derivatives with ethyl thioglycolate under basic conditions. For example, 2-fluoro-4-(trifluoromethyl)benzaldehyde reacts with ethyl thioglycolate and potassium carbonate in DMF at 60°C to yield ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.

Procedure :

  • Dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol) in anhydrous DMF.
  • Add ethyl thioglycolate (6.20 mmol) and K₂CO₃ (5.70 mmol).
  • Stir at 60°C for 2 hours, followed by aqueous workup and recrystallization in methanol.

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed using NaOH:

  • Treat ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol) with 3N NaOH in ethanol.
  • Stir overnight, acidify with HCl, and extract with ethyl acetate to isolate the carboxylic acid.

Synthesis of 2-Hydroxy-2-methyl-3-(methylthio)propylamine

Hydroxylation and Methylthio Incorporation

  • Oxidation-Reduction : Treat 3-mercapto-2-methylpropan-1-ol with methyl iodide to form the methylthio derivative.
  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during subsequent reactions.

Amide Bond Formation

Carboxylic Acid Activation

Activate benzo[b]thiophene-2-carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:

  • Cool the acid and DMAP (0.13 eq) in DCM to 0°C.
  • Add DCC (1.2 eq) dropwise, then stir at room temperature for 24 hours.

Coupling with Amine

  • Combine the activated acid with 2-hydroxy-2-methyl-3-(methylthio)propylamine in DCM.
  • Stir for 12–24 hours, followed by filtration and chromatography (eluent: pentane/ether).

Yield Optimization :

  • Use hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent for improved efficiency.
  • Maintain pH 7–8 to prevent epimerization.

Critical Considerations

Protecting Group Strategy

  • Hydroxyl Group : Protect as a tert-butyldimethylsilyl (TBS) ether during amide coupling to prevent side reactions.
  • Amine : Boc protection ensures chemoselectivity, with deprotection using trifluoroacetic acid (TFA) in DCM.

Purification and Characterization

  • Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane).
  • Spectroscopy : Confirm structure via $$ ^1H $$ NMR (δ 7.8–8.1 ppm for benzo[b]thiophene protons) and HRMS (calculated for C₁₅H₁₈N₂O₂S: 314.11 g/mol).

Alternative Routes

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids derived from benzo[b]thiophene can couple with halogenated amines using PdCl₂(dppb) in 1,4-dioxane at 70–110°C. However, this method is less direct for carboxamide synthesis.

One-Pot Tandem Reactions

Explore simultaneous cyclization and amidation using microwave-assisted conditions to reduce step count.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and alcohols under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide and related carboxamide derivatives:

Compound Name Core Structure Key Substituents Reported Activity Key Findings Reference
This compound Benzo[b]thiophene-2-carboxamide 2-hydroxy-2-methyl-3-(methylthio)propyl Not explicitly stated Structural hybridity may balance solubility (hydroxy) and membrane permeability (methylthio).
N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b) Benzo[b]thiophene-2-carboxamide 3-(piperidin-4-yloxy), 3-phenylpropyl Antiplasmodial High affinity inhibitor of Plasmodium falciparum and P. vivax; 97% yield in synthesis.
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-nitrophenyl Antibacterial/antifungal Dihedral angles between rings (~8–15°); weak C–H⋯O/S interactions in crystal packing.
(R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide 7-chloro, quinuclidin-3-yl Procognitive Effective at low doses; enhances cognition via unknown mechanism.
3-hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Derivative 5) Benzo[b]thiophene-2-carboxamide 3-hydroxy, 2-methoxyphenyl MAO-B inhibition 100% hMAO-B inhibition at 10 µM; substituent position critical for selectivity.
N-(4-fluorophenyl)-3-hydroxybenzo[b]thiophene-2-carboxamide (Derivative 7) Benzo[b]thiophene-2-carboxamide 3-hydroxy, 4-fluorophenyl MAO-B inhibition Halogen substitution enhances activity but less potent than Derivative 5.
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) cobalt(II) Thiophene-2-carboxamide 6-methylpyridin-2-yl, carbamothioyl, Co(II) complex Antioxidant Superior to propyl gallate in DPPH/ABTS assays; metal coordination boosts radical scavenging.

Structural and Functional Insights

Core Modifications :

  • The benzo[b]thiophene core (present in the target compound and Derivatives 5–7, 6b) offers enhanced aromaticity and rigidity compared to simple thiophene analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide). This may improve binding to hydrophobic enzyme pockets .
  • Substitution at the 3-position (e.g., 3-hydroxy in Derivative 5) is linked to MAO-B inhibition, whereas the target compound’s 2-hydroxy-2-methyl-3-(methylthio)propyl side chain may confer distinct electronic or steric effects .

Bioactivity Trends :

  • Antioxidant Activity : Metal complexes (e.g., Co(II) in ) show enhanced antioxidant properties due to redox-active metal centers. The target compound’s methylthio group could similarly participate in radical scavenging, though this remains speculative .
  • Enzyme Inhibition : MAO-B inhibitors () require precise substituent positioning (e.g., 3-hydroxy and methoxy groups). The target compound’s hydroxy and methylthio groups may compete for hydrogen bonding or hydrophobic interactions in enzyme binding .
  • Antimicrobial Activity : Nitro and halogen substituents (e.g., in and ) correlate with antibacterial effects. The absence of such groups in the target compound suggests divergent biological targets .

Physicochemical Properties: The hydroxy group in the target compound likely improves aqueous solubility compared to purely lipophilic analogs (e.g., 6b or Derivative 7). However, the methylthio and methyl groups may counterbalance this by increasing logP values, affecting membrane permeability . Crystal packing in N-(2-nitrophenyl)thiophene-2-carboxamide relies on weak non-classical interactions (C–H⋯O/S).

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide (CAS Number: 1915253-92-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H17NO2S2C_{14}H_{17}NO_2S_2, with a molecular weight of 295.4 g/mol. The compound features a benzo[b]thiophene core, which is known for its various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can display minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus . The presence of hydroxyl and methylthio groups in the structure may enhance the compound's ability to interact with bacterial membranes, leading to increased efficacy against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4Staphylococcus aureus
Cyclohexanol-substituted derivatives16Bacillus cereus, Candida albicans

Anticancer Activity

Benzo[b]thiophenes have been recognized for their potential anticancer properties. Compounds with similar structures have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The hydroxy and methylthio groups can form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially inhibiting enzyme activity.
  • Membrane Disruption : The lipophilic nature of the benzo[b]thiophene scaffold may facilitate insertion into lipid membranes, disrupting cellular integrity and function.
  • Signal Transduction Modulation : The compound may interfere with key signaling pathways, contributing to its anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of benzo[b]thiophene derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various substituted benzo[b]thiophenes and evaluated their antimicrobial activities against clinically relevant pathogens. Compounds were screened for their ability to inhibit bacterial growth, leading to the identification of several promising candidates .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzo[b]thiophenes revealed that modifications at specific positions on the thiophene ring significantly impact biological activity. For example, hydroxyl substitutions were found to enhance antimicrobial potency .

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